

A Technical Guide to the High-Temperature Properties of Cobalt-Tungsten Alloys

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Cobalt;tungsten

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Audience: Researchers, scientists, and materials engineering professionals.

Introduction

Cobalt-Tungsten (Co-W) based superalloys are a critical class of materials renowned for their exceptional mechanical strength, thermal stability, and resistance to degradation at elevated temperatures.[1] These properties make them indispensable for demanding applications in aerospace, power generation, and industrial sectors, where components like turbine blades and furnace hardware must operate under extreme conditions.[2][3] This guide provides a comprehensive overview of the high-temperature properties of Co-W alloys, details the experimental protocols for their characterization, and illustrates the logical workflow for their analysis.

High-Temperature Mechanical Properties

The ability of Co-W alloys to retain their strength and resist deformation at high temperatures is their most significant attribute. This is primarily due to a combination of solid-solution strengthening from tungsten and the formation of reinforcing carbide precipitates within the cobalt matrix.[4]

Tensile Strength

Co-W alloys exhibit impressive tensile strength at elevated temperatures. The addition of elements like Titanium (Ti), Zirconium (Zr), Chromium (Cr), and Rhenium (Re) can further

enhance these properties.[\[5\]](#)[\[6\]](#)

Table 1: High-Temperature Tensile Properties of Select Co-W Alloys

Alloy Composition (wt. %)	Temperature	Ultimate Tensile Strength (UTS)	Yield Strength	Elongation (%)	Reference
Co-25W-1Ti-1Zr-3Cr-2Re-0.4C (Annealed Sheet)	Room Temp	-	-	31	[5] [6]
Co-20Cr-15W-10Ni (Bimodal Grain Structure)	900 °C (1652 °F)	> 400 MPa	> 250 MPa	~45	[2]
Co-20Cr-15W-10Ni (Coarse Grain)	900 °C (1652 °F)	~350 MPa	~200 MPa	~30	[2]

| Co-20Cr-15W-10Ni (Fine Grain) | 900 °C (1652 °F) | ~380 MPa | ~280 MPa | ~35 |[\[2\]](#) |

Creep and Stress-Rupture Resistance

Creep, the tendency of a material to deform permanently under constant stress at high temperatures, is a critical design consideration.[\[7\]](#) Co-W alloys are engineered for excellent creep resistance.

Table 2: Stress-Rupture Life of High-Temperature Co-W Alloys

Alloy Composition (wt. %)	Temperature	Stress	Rupture Life (hours)	Reference
Co-25W-1Ti-1Zr-0.4C	1850 °F (1010 °C)	15,000 psi (103.4 MPa)	92	[5][6]
Co-25W-1Ti-1Zr-3Cr-2Re-0.4C	1850 °F (1010 °C)	15,000 psi (103.4 MPa)	185	[5][6]
Co-25W-1Ti-1Zr-3Cr-2Re-0.4C	2200 °F (1204 °C)	5,000 psi (34.5 MPa)	23	[5][6]

| VM-103 (Co-25W-3Cr-1Ti-1Zr-0.4C) | 2125 °F (1163 °C) | 4,000 psi (27.6 MPa) | > 2000 |[8] |

Hot Hardness

Hardness at elevated temperatures is a key indicator of a material's resistance to wear, erosion, and plastic deformation.[9] The hardness of Co-W systems, particularly those containing tungsten carbide (WC), decreases with temperature. However, finer-grained alloys and those with lower cobalt content tend to retain their hardness better at higher temperatures. [10]

Table 3: Vickers Hardness of WC-Co Alloys at Elevated Temperatures

Material	Temperature	Vickers Hardness (Approx. GPa)	Reference
WC-10 vol% Co (0.5 µm grain size)	Room Temp	~18	[10]
WC-10 vol% Co (0.5 µm grain size)	900 °C (1652 °F)	~7	[10]
WC-10 vol% Co (2.3 µm grain size)	Room Temp	~14	[10]

| WC-10 vol% Co (2.3 µm grain size) | 900 °C (1652 °F) | ~4 |[10] |

Thermal Properties

The thermal behavior of Co-W alloys influences their dimensional stability and heat transfer characteristics during thermal cycling.

Thermal Expansion

A low coefficient of thermal expansion (CTE) is desirable to maintain dimensional stability and reduce thermal stress.[3] The CTE of Co-W systems generally increases with temperature and cobalt content.

Table 4: Coefficient of Thermal Expansion for Co-W Systems

Material Composition	Temperature Range	Average CTE (x 10 ⁻⁶ / °C)	Reference
Cemented WC (5.9% Co)	20 - 60 °C	4.4	[11]
Cemented WC (13% Co)	20 - 60 °C	5.0	[11]
Co-Cr-W-Mo Alloy	20 - 600 °C	< 14.4	[12]

| Pure Cobalt | - | 13.8 |[13] |

Oxidation Resistance

At high temperatures, the resistance to oxidation is crucial for the longevity of components. Co-W alloys can form a protective passivating oxide film.[14] While high chromium content is typical for ensuring oxidation resistance, certain Co-W alloys with as little as 3% Cr have shown not to oxidize catastrophically.[5][6] Alloying with Cr improves the formation of a protective oxide scale.[15]

Experimental Protocols

Accurate characterization of high-temperature properties requires standardized and meticulously controlled experimental procedures.

High-Temperature Tensile Testing

Objective: To determine the tensile strength, yield strength, elongation, and reduction of area of a material at elevated temperatures.[16][17] Standard: ASTM E21.[16][17]

Methodology:

- Specimen Preparation: A standardized tensile specimen is machined from the alloy.[17]
- Heating: The specimen is placed inside a high-temperature furnace integrated with the tensile testing machine.[16]
- Temperature Stabilization: The specimen is heated to the desired test temperature and held for a specified duration to achieve thermal equilibrium.[18]
- Loading: A uniaxial tensile load is applied to the specimen at a constant strain rate.
- Data Acquisition: An extensometer measures the strain (elongation) as the load increases. A fully computerized system records the load and displacement data to generate a stress-strain curve.[16][17]

Creep and Stress-Rupture Testing

Objective: To evaluate the deformation of a material under a constant load at a constant elevated temperature over an extended period.[7][19] Standard: ASTM E139.[7]

Methodology:

- Setup: A test specimen is mounted in a creep testing frame equipped with a furnace.[20]
- Heating: The specimen is heated to and stabilized at the test temperature.[21]
- Load Application: A constant tensile load is applied to the specimen, often using a lever arm and weights.[20][21]
- Strain Measurement: The elongation of the specimen is meticulously recorded at regular intervals over time using a high-precision extensometer or dial gauge.[21][22]

- **Analysis:** The data is plotted as a strain vs. time curve. The test continues until the specimen fractures (rupture test) or for a predetermined duration. The minimum creep rate (secondary stage) is a key parameter determined from this curve.[\[20\]](#)

Hot Hardness Testing

Objective: To measure the hardness of a material while it is at an elevated temperature.[\[9\]](#)

Methodology:

- **Specimen Preparation:** A small, polished sample is prepared.[\[9\]](#)
- **Testing Environment:** The test is conducted inside a vacuum chamber to prevent oxidation of the sample at high temperatures.[\[9\]](#)
- **Heating:** Resistance elements heat the chamber, and thermocouples monitor the sample's temperature.[\[9\]](#)
- **Indentation:** Once the target temperature is stabilized, a standard indenter (e.g., Vickers diamond) is pressed into the sample surface with a specific load for a set duration.[\[9\]](#)
- **Measurement:** After the load is removed, the dimensions of the indentation are measured to calculate the hardness value. This process is repeated at various temperatures.

Thermogravimetric Analysis (TGA) for Oxidation

Objective: To study the oxidation behavior of an alloy by continuously monitoring its mass change as a function of temperature and time in a controlled atmosphere.[\[23\]](#)[\[24\]](#)

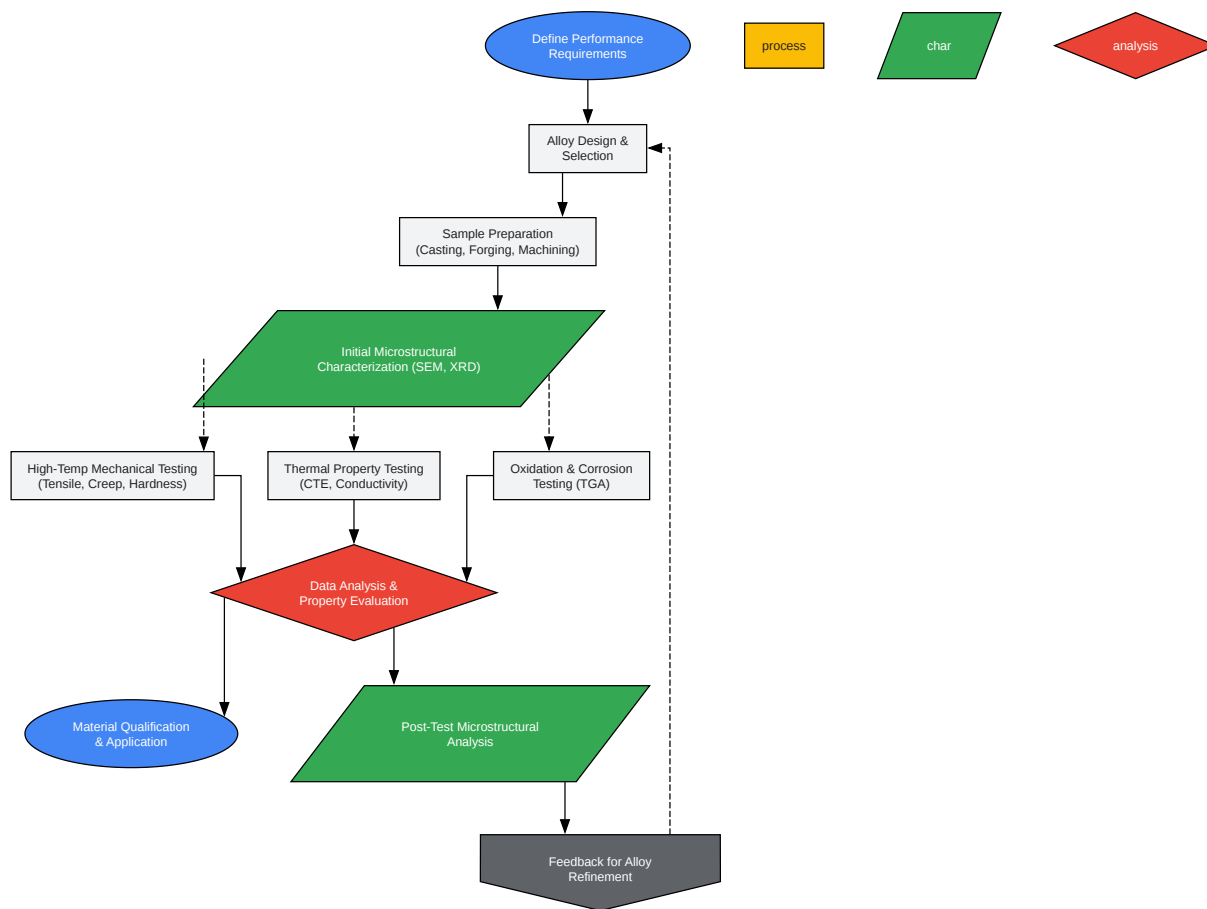
Methodology:

- **Sample Placement:** A small, precisely weighed sample of the alloy is placed in a crucible within a thermogravimetric analyzer.
- **Controlled Environment:** The furnace is sealed, and a controlled atmosphere (e.g., flowing air or oxygen) is introduced.[\[24\]](#)

- **Heating Program:** The sample is heated according to a predefined temperature program (e.g., ramped to a high temperature and held isothermally).[\[25\]](#)
- **Mass Measurement:** A highly sensitive microbalance continuously records the mass of the sample. An increase in mass indicates the formation of an oxide layer.[\[23\]](#)
- **Data Analysis:** The mass change is plotted against temperature or time to determine oxidation rates and study the kinetics of the oxidation process.[\[23\]](#)[\[25\]](#)

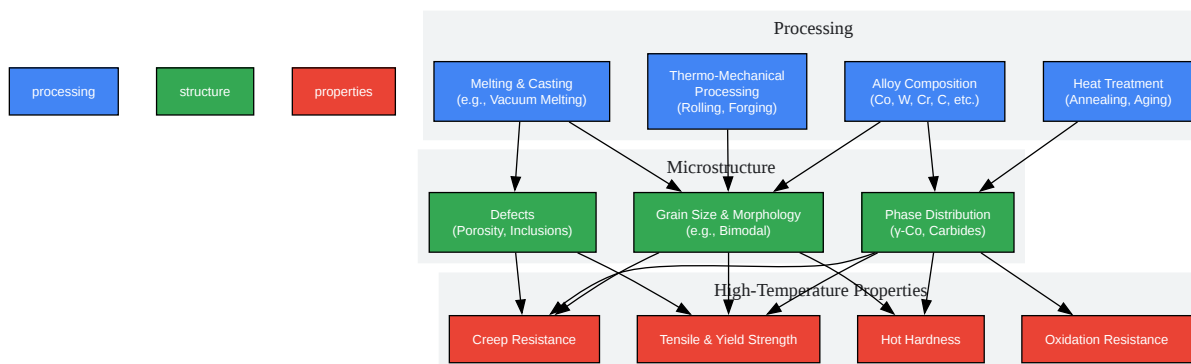
Visualizations: Workflows and Relationships

The following diagrams illustrate the logical flow of material characterization and the interplay of factors influencing the final properties of Co-W alloys.



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Caption: Workflow for High-Temperature Alloy Characterization.



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Caption: Processing-Microstructure-Property Relationships in Co-W Alloys.

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- To cite this document: BenchChem. [A Technical Guide to the High-Temperature Properties of Cobalt-Tungsten Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15486054#high-temperature-properties-of-co-w-alloys>]

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